5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6S/c1-9-13(10-2-4-12(18)5-3-10)14-16(21-8-22-17(14)25-9)24-15(20)11(6-19)7-23-24/h2-5,7-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDWRQVPGVTQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride as the reagent.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate diketones or ketoesters.
Amination and Cyanation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorophenyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Core Heterocyclic Systems
A. Thieno[2,3-d]pyrimidine vs. Pyrano[2,3-c]pyrazole
- Compound 3t: 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile () Core: Pyrano[2,3-c]pyrazole (oxygen-containing pyran ring fused to pyrazole). Key Differences: The pyran ring introduces a saturated oxygen atom, increasing polarity compared to the sulfur-containing thienopyrimidine. This likely reduces lipophilicity, impacting membrane permeability .
B. Pyrazolo[3,4-d]pyrimidines
- The carbonyl group in position 4 enhances hydrogen-bonding capacity .
Substituent Effects
A. Chlorophenyl Substituents
- Compound 6: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile () Structure: Simplistic pyrazole-4-carbonitrile with a 4-chlorophenyl group. Key Differences: The lack of a fused thienopyrimidine reduces molecular weight (MW: ~245 g/mol vs. ~395 g/mol for the target compound). This simplification may improve solubility but diminish target affinity due to reduced aromatic stacking .
B. Nitro and Methoxy Groups
- However, this may also reduce metabolic stability compared to the methyl-substituted thienopyrimidine in the target compound .
Pharmacologically Active Analogs
A. Pesticide Derivatives
- Fipronil: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile () Key Contrasts: The trifluoromethyl and sulfinyl groups in fipronil confer extreme hydrophobicity, making it suitable for pesticidal activity.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
The compound 5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile (CAS No. 6272-97-5) is a novel pyrazole derivative that has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 305.80 g/mol. The structural components include a thienopyrimidine moiety and a pyrazole ring, which are known for their significant pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.80 g/mol |
| CAS Number | 6272-97-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the pyrazole and carbonitrile functionalities. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.
Antimicrobial Activity
Research indicates that compounds with a similar structure exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully elucidated.
Insecticidal Activity
A study evaluated the insecticidal activity of related thienopyrimidine compounds against Bombyx mori (silkworm). The results demonstrated that certain derivatives had LC50 values significantly lower than those of standard insecticides like fipronil, indicating potential for agricultural applications .
Case Studies
- Insecticidal Assessment : A detailed study assessed the toxicity of similar compounds on silkworms. The tested compound exhibited lower toxicity compared to established insecticides, suggesting a favorable safety profile for non-target organisms .
- Anti-inflammatory Testing : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory markers in animal models. Results indicated that modifications in the chemical structure could enhance anti-inflammatory efficacy .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence regioselectivity?
The compound is synthesized via cyclocondensation of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives with reagents like formic acid, urea, or thiourea. Key steps include refluxing monosubstituted hydrazines with ethoxymethylene malononitrile to form intermediates, followed by cyclization . Regioselectivity is controlled by steric and electronic effects of substituents on the pyrazole ring, with formic acid favoring pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, while thiourea introduces thiol groups at position 6 .
Q. What spectroscopic methods are recommended for structural confirmation?
Use a combination of ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ 110–120 ppm). IR spectroscopy identifies nitrile stretches (~2200 cm⁻¹) and amine/amide bands (3300–3500 cm⁻¹). Mass spectrometry (e.g., ESI-MS) verifies molecular ion peaks and fragmentation patterns, as demonstrated for analogous pyrimidinecarbonitriles (e.g., M⁺ at m/z 315 for C₁₃H₁₀ClN₅) .
Q. How can purity be assessed, and what solvents are optimal for crystallization?
Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N). Crystallization from DMSO:water (5:5) or ethanol yields high-purity crystals, with melting points consistent with literature (e.g., 222°C for 4-chlorophenyl derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature : Reflux (~120°C) accelerates cyclization but may require inert atmospheres to prevent oxidation.
- Catalysts : Imidazole or ammonium persulfate improves reaction rates in aqueous media .
- Workup : Acidification (HCl) precipitates products, minimizing thiourea-derived byproducts .
Q. How to resolve contradictions in elemental analysis data (e.g., lower-than-expected carbon content)?
Discrepancies in elemental analysis (e.g., 66.22% C observed vs. 67.05% theoretical for C₁₇H₁₁ClN₆) may arise from hydrate formation or residual solvents. Confirm via TGA (thermal stability up to 200°C) and Karl Fischer titration (water content <0.5%). Supplement with HRMS to validate molecular formulas .
Q. What computational strategies predict binding affinity to biological targets like kinases?
Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with ATP-binding pockets of kinases (e.g., CDK2). Validate with SAR studies by modifying the 4-chlorophenyl group to enhance hydrophobic interactions .
Q. How does substituent variation on the pyrazole ring impact bioactivity?
- 4-Chlorophenyl : Enhances lipophilicity (logP ~2.8) and π-π stacking with aromatic residues in enzyme active sites.
- Methyl group at position 6 : Reduces steric hindrance, improving binding to flat binding pockets.
- Nitrile group : Acts as a hydrogen-bond acceptor, critical for inhibitory activity against tyrosine kinases .
Q. What are the stability profiles under varying pH and temperature conditions?
- pH stability : Stable in neutral buffers (pH 6.5–7.5) but degrades in acidic (pH <3) or alkaline (pH >9) conditions, forming hydrolysis products (e.g., carboxylic acids).
- Thermal stability : Decomposes above 230°C; store at 2–8°C under argon to prevent oxidation of the thieno-pyrimidine core .
Key Methodological Recommendations
- Synthetic Reproducibility : Document reaction times and solvent purity to mitigate batch variability.
- Analytical Cross-Validation : Combine NMR, IR, and HRMS for unambiguous structural assignment.
- Biological Assays : Use kinase inhibition assays (e.g., ADP-Glo™) at 10 µM to profile activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
